molecular formula C11H13BrO3 B11719401 Ethyl 4-bromomethyl-3-methoxybenzoate

Ethyl 4-bromomethyl-3-methoxybenzoate

Cat. No.: B11719401
M. Wt: 273.12 g/mol
InChI Key: HZHBGGVRJOKGLZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromomethyl-3-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromomethyl-3-methoxybenzoate can be synthesized through the bromination of ethyl 3-methoxybenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium thiolate, and primary amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 4-(aminomethyl)-3-methoxybenzoate, ethyl 4-(thiomethyl)-3-methoxybenzoate, etc.

    Oxidation: Products include ethyl 4-formyl-3-methoxybenzoate and ethyl 4-carboxy-3-methoxybenzoate.

    Reduction: The major product is ethyl 4-methyl-3-methoxybenzoate.

Scientific Research Applications

Ethyl 4-bromomethyl-3-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromomethyl-3-methoxybenzoate involves its reactivity at the bromomethyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromomethyl group and a methoxy group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-3-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)8-4-5-9(7-12)10(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

HZHBGGVRJOKGLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CBr)OC

Origin of Product

United States

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